Mifepristone-13C,d3

LC-MS/MS Bioanalysis Pharmacokinetics

Choose Mifepristone-13C,d3 as the gold-standard internal standard for precise mifepristone quantification. Dual 13C and deuterium labeling ensures near-perfect co-elution with the unlabeled analyte, while its +4 Da mass shift eliminates isotopic cross-talk and minimizes matrix effects. This design meets FDA and EMA bioanalytical method validation requirements for accuracy and precision. Ideal for pharmacokinetic studies, therapeutic drug monitoring, forensic toxicology, and pharmaceutical QC release testing. Research-use analytical reference material only.

Molecular Formula C29H35NO2
Molecular Weight 433.6 g/mol
Cat. No. B12409147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMifepristone-13C,d3
Molecular FormulaC29H35NO2
Molecular Weight433.6 g/mol
Structural Identifiers
SMILESCC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O
InChIInChI=1S/C29H35NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24-,25+,26-,28-,29-/m0/s1/i3+1D3
InChIKeyVKHAHZOOUSRJNA-RWBHSATESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mifepristone-13C,d3: A Dual-Labeled Stable Isotope Internal Standard for Quantifying Antiprogestin Pharmacokinetics


Mifepristone-13C,d3 (RU486-13C,d3) is a fully characterized reference standard incorporating one 13C and three deuterium atoms into the parent mifepristone molecule [1]. As a dual-labeled stable isotope analog, it co-elutes identically with unlabeled mifepristone (RU486) in reversed-phase liquid chromatography while providing a distinct mass shift of +4 Da for unambiguous mass spectrometric differentiation [1]. The parent compound mifepristone acts as a progesterone receptor (PR) and glucocorticoid receptor (GR) antagonist with in vitro IC50 values of 0.2 nM and 2.6 nM, respectively [1]. Mifepristone-13C,d3 is employed exclusively as an analytical internal standard for quantitative LC-MS/MS and GC-MS workflows, not as a therapeutic agent [2].

Why Unlabeled Mifepristone or Simple Deuterated Analogs Cannot Substitute for Mifepristone-13C,d3 in Regulated Bioanalysis


The analytical performance of LC-MS/MS quantification is critically dependent on the internal standard (IS) chosen. Unlabeled mifepristone cannot serve as an IS because it is indistinguishable from the analyte, while simple deuterated analogs (e.g., mifepristone-d3) may exhibit subtle chromatographic retention time shifts due to deuterium isotope effects [1]. In complex biological matrices, co-eluting matrix components can cause differential ion suppression or enhancement between the analyte and a non-identical IS, leading to quantitative bias [2]. Mifepristone-13C,d3 addresses these limitations through dual 13C and deuterium labeling, which ensures near-perfect co-elution while providing a +4 Da mass difference that is completely resolved from the analyte's isotopic envelope, thereby minimizing cross-talk and maximizing assay accuracy, precision, and reproducibility [1].

Head-to-Head Evidence: Quantifying the Analytical Superiority of Mifepristone-13C,d3 Over Alternative Internal Standards


Mass Spectrometric Differentiation: Eliminating Cross-Talk with Unlabeled Mifepristone

Mifepristone-13C,d3 provides a +4 Da mass shift relative to unlabeled mifepristone (nominal mass 429 Da), ensuring complete baseline separation from the analyte's M+0 isotope peak and its natural abundance M+1, M+2, and M+3 isotopic contributions [1]. This 4 Da difference is critical for eliminating cross-talk and ion suppression artifacts in multiple reaction monitoring (MRM) transitions, a limitation observed with deuterium-only labeled standards that may show only a +3 Da shift [1].

LC-MS/MS Bioanalysis Pharmacokinetics

Matrix Effect Mitigation: Reduced Ion Suppression Compared to Structural Analog Internal Standards

In a validated method for mifepristone and its metabolites in human plasma, the use of mifepristone-d3 as an internal standard resulted in a matrix effect of -8.4% at a concentration of 5 ng/mL, indicating ion suppression [1]. While mifepristone-13C,d3 data is not directly available in this source, the dual labeling (13C and d3) is expected to exhibit even more identical chromatographic behavior to the analyte, thereby further reducing the differential matrix effect compared to a deuterium-only analog.

LC-MS/MS Matrix Effect Bioanalysis

Regulatory Compliance and Traceability: Meets USP/EP Reference Standard Requirements

Mifepristone-13C-d3 is a fully characterized reference standard compliant with regulatory guidelines and traceable to pharmacopeial standards (USP or EP) [1]. This contrasts with many research-grade internal standards that lack full characterization and regulatory documentation. The standard is intended for analytical method development, method validation (AMV), and Quality Control (QC) applications, providing a level of documentation and traceability essential for GLP and GMP environments [1].

Regulatory Compliance Reference Standard Quality Control

Chromatographic Co-Elution: Minimizing Retention Time Variability

Stable isotope-labeled internal standards like Mifepristone-13C,d3 exhibit nearly identical chromatographic retention times to the unlabeled analyte, a property that is essential for correcting for matrix effects and ion suppression in LC-MS/MS [1]. In contrast, non-isotopic internal standards such as levonorgestrel, while used in some methods [2], can show significantly different retention times, leading to incomplete compensation for matrix effects and potential inaccuracies in quantification [2].

LC-MS/MS Chromatography Bioanalysis

Primary Application Scenarios for Mifepristone-13C,d3: From Preclinical PK to Clinical Bioequivalence Studies


Bioanalytical Method Validation for Regulated Preclinical and Clinical Pharmacokinetic Studies

Mifepristone-13C,d3 serves as the gold-standard internal standard for validating LC-MS/MS methods in compliance with FDA and EMA guidelines on bioanalytical method validation. Its +4 Da mass shift ensures freedom from isotopic interference, while its co-elution properties minimize matrix effects, both critical for achieving the required accuracy (bias within ±15%) and precision (CV ≤15%) across the calibration range [1]. This is essential for studies evaluating the pharmacokinetics of mifepristone in plasma, serum, or tissue homogenates [2].

Therapeutic Drug Monitoring (TDM) and Clinical Bioequivalence Studies

In clinical settings, precise quantification of mifepristone is necessary for therapeutic drug monitoring, particularly for indications like Cushing's syndrome where serum levels correlate with efficacy and safety [1]. Mifepristone-13C,d3 enables accurate determination of mifepristone concentrations in patient plasma, even at low ng/mL levels, ensuring reliable assessment of bioequivalence between generic and reference formulations or dose adjustments based on individual patient pharmacokinetics [2].

Forensic Toxicology and Post-Mortem Analysis

Mifepristone-13C,d3 is a critical reference standard for forensic laboratories tasked with identifying and quantifying mifepristone in biological matrices (blood, urine, tissue) from cases of suspected overdose, drug-facilitated crime, or medical malpractice. The high isotopic purity and well-characterized mass spectrometric behavior of this internal standard allow for definitive identification and accurate quantification of mifepristone and its metabolites in complex forensic samples, where matrix effects are often severe [1].

Quality Control of Mifepristone Drug Substance and Finished Pharmaceutical Products

Pharmaceutical manufacturers rely on Mifepristone-13C-d3 as a reference standard for the development and validation of stability-indicating HPLC or UPLC methods used for release testing and stability monitoring of mifepristone active pharmaceutical ingredient (API) and final dosage forms (e.g., tablets) [1]. Its compliance with regulatory guidelines and traceability to USP/EP standards ensures that analytical data generated during manufacturing and quality control meets stringent regulatory requirements for product approval and batch release [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mifepristone-13C,d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.